
Domesticine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Domesticine is an isoquinoline alkaloid.
Domesticine is a natural product found in Gyrocarpus americanus, Nandina domestica, and other organisms with data available.
Scientific Research Applications
Blood Collection in Swine Research : Dove and Alworth (2015) describe a technique for blood collection from young swine, emphasizing the importance of swine as animal models in biomedical research Dove and Alworth, 2015.
Domestic Animals as Dual-Purpose Models : Ireland et al. (2008) highlight the significance of domestic animals (cattle, swine, sheep, etc.) in agricultural and biomedical research. They also discuss the challenges faced due to budgetary constraints and the declining number of researchers trained in using these models Ireland et al., 2008.
Storytelling and Story Testing in Domestication : Gerbault et al. (2014) address the need for explicit modeling approaches in domestication research, utilizing statistical techniques and population genetics to overcome biases and limitations in traditional research methods Gerbault et al., 2014.
Swine Lagoon Effluent in Agricultural Research : Burns et al. (1985) investigate the application of swine lagoon effluent to bermudagrass and its impact on forage yield, quality, and environmental implications Burns et al., 1985.
Genetic and Genomic Approaches in Plant Domestication : Gepts (2014) explores how genomic approaches have enhanced our understanding of plant domestication, identifying genes involved in domestication and diversification Gepts, 2014.
Housefly Larvae Vermicompost in Soil Biochemistry : Zhang et al. (2020) study the effects of housefly larvae vermicompost on soil biochemical and microbial functions, highlighting its potential as a biofertilizer in crop production Zhang et al., 2020.
Domestic Horse Lineages : Vilà et al. (2001) provide insights into the genetic diversity of domestic horses, emphasizing the wide integration of matrilines and utilization of wild horses in domestication Vilà et al., 2001.
Commentary on Domestic Animals in Research : Reynolds et al. (2009) discuss the importance and current challenges of using domestic animals in agricultural and biomedical research, highlighting the need for improved funding and training Reynolds et al., 2009.
Miniature Swine in Research : Panepinto (1996) details the use of miniature swine in biomedical research, comparing different breeds and emphasizing their practicality for various studies Panepinto, 1996.
Editorial on the Use of Domestic Animals in Research : Reynolds et al. (2008) highlight the decreasing resources and challenges faced in research involving domestic animals, stressing the need for political and administrative support Reynolds et al., 2008.
properties
CAS RN |
476-71-1 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(12S)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1 |
InChI Key |
ZMNSHBTYBQNBPV-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC5=C(C=C43)OCO5)O)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC |
Other CAS RN |
476-71-1 |
synonyms |
domesticine nordomesticine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



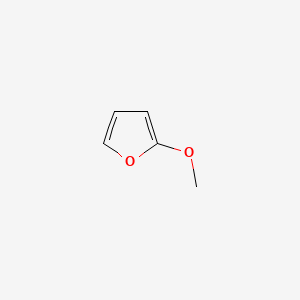
![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)
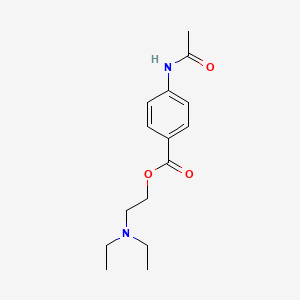

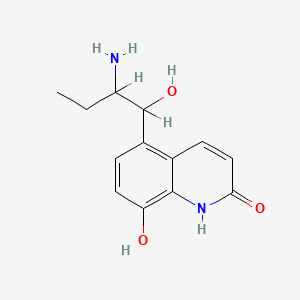
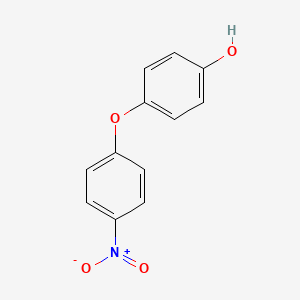
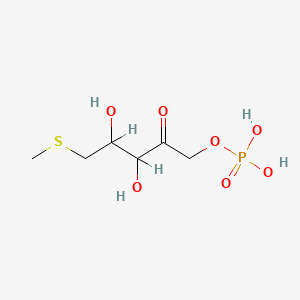
![(1S,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl-propan-2-ylamino)oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione](/img/structure/B1219542.png)





